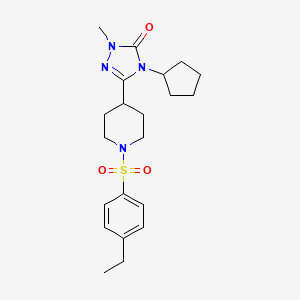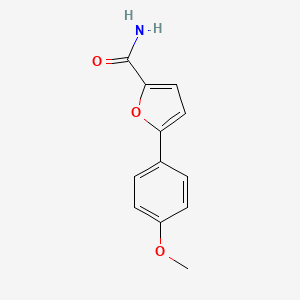![molecular formula C15H12BrN3OS2 B11114781 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11114781.png)
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-1,3-benzothiazole-2-thiol with 4-bromoacetophenone under appropriate reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their functionalization to achieve the final product. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these syntheses .
Chemical Reactions Analysis
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .
Comparison with Similar Compounds
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide can be compared with other benzothiazole derivatives, such as:
2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-amino-6-chlorobenzothiazole: Studied for its potential as an anticancer agent.
2-amino-6-nitrobenzothiazole: Investigated for its antimicrobial activity.
Properties
Molecular Formula |
C15H12BrN3OS2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C15H12BrN3OS2/c16-9-1-4-11(5-2-9)18-14(20)8-21-15-19-12-6-3-10(17)7-13(12)22-15/h1-7H,8,17H2,(H,18,20) |
InChI Key |
HSNDIJZUSIVDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114700.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11114707.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl propan-2-yl carbonate](/img/structure/B11114712.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114728.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11114732.png)

![2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11114739.png)
![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114755.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114759.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11114765.png)
![Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11114771.png)

![4-{[4-(3-Methoxybenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11114780.png)
